molecular formula C21H22BrN3O3 B14996990 2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide

2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide

Cat. No.: B14996990
M. Wt: 444.3 g/mol
InChI Key: XETOYOFIINQOSM-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenoxy group, an oxadiazole ring, and an acetamide moiety, making it a unique molecule for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.

    Oxadiazole Ring Formation: The next step involves the synthesis of the 3-phenyl-1,2,4-oxadiazole ring. This can be achieved through the cyclization of a hydrazide derivative with an appropriate carboxylic acid or ester.

    Coupling Reaction: The final step involves coupling the brominated phenoxy intermediate with the oxadiazole derivative and acetamide. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the acetamide moiety.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can modify the functional groups present in the molecule.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The brominated phenoxy group and the oxadiazole ring are likely to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-(4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Uniqueness

Compared to similar compounds, 2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, may enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22BrN3O3

Molecular Weight

444.3 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C21H22BrN3O3/c1-14(2)25(20(26)13-27-18-10-9-15(3)11-17(18)22)12-19-23-21(24-28-19)16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3

InChI Key

XETOYOFIINQOSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C)Br

Origin of Product

United States

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